molecular formula C12H13N3O3S B3000243 N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide CAS No. 1428371-55-4

N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide

Cat. No.: B3000243
CAS No.: 1428371-55-4
M. Wt: 279.31
InChI Key: VKHBLFMGCJANOV-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a methoxy group at the 2-position and a phenylmethanesulfonamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the phenylmethanesulfonamide moiety enhances its stability and biological activity compared to similar compounds .

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-18-12-13-7-11(8-14-12)15-19(16,17)9-10-5-3-2-4-6-10/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHBLFMGCJANOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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